

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

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Compound of Interest

Compound Name:	<i>N,N</i> -dimethylpyridine-2-sulfonamide
CAS No.:	100868-78-8
Cat. No.:	B2682244

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The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] When incorporated with a pyridine ring—a "privileged" scaffold in drug discovery—the resulting pyridine-sulfonamide moiety offers a unique combination of physicochemical properties.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing pharmacokinetic profiles and target binding affinity, while the sulfonamide group can serve as a stable bioisostere for carboxylic acids.[1]

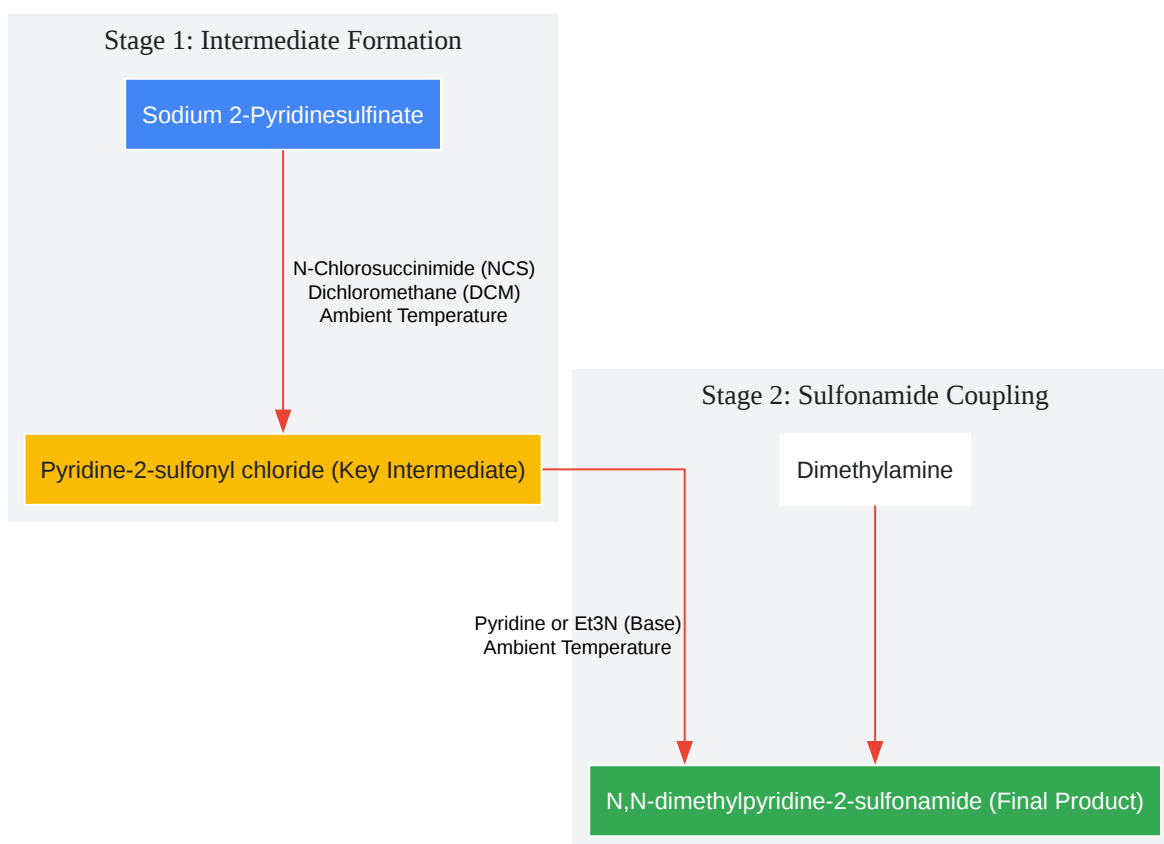
N,N-dimethylpyridine-2-sulfonamide is a valuable building block in this chemical space. Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve high purity and yield. Direct C-H sulfonation of the pyridine ring at the 2-position is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack.[3] Consequently, multi-step strategies commencing with pre-functionalized pyridine derivatives are the most reliable and widely employed methods.

This guide provides a comprehensive overview of the principal synthetic pathway for **N,N-dimethylpyridine-2-sulfonamide**, grounded in established chemical principles and supported

by detailed experimental protocols. We will dissect the rationale behind methodological choices, ensuring a deep understanding of the reaction dynamics for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Stage Approach

The most efficient and common synthesis of **N,N-dimethylpyridine-2-sulfonamide** is a two-stage process. This strategy hinges on the initial formation of a highly reactive intermediate, Pyridine-2-sulfonyl chloride, which is then coupled with dimethylamine to yield the final product.



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